2-(2-Chloroethyl)thiophene

描述

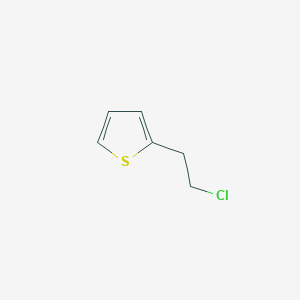

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOIXKQKOWLYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464992 | |

| Record name | 2-(2-chloroethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19995-38-1 | |

| Record name | 2-(2-chloroethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 2 Chloroethyl Thiophene

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The 2-(2-chloroethyl)thiophene molecule possesses a reactive chloroethyl group attached to the thiophene (B33073) ring. This side chain is susceptible to nucleophilic substitution reactions, where the chlorine atom, being a good leaving group, is displaced by a variety of nucleophiles. These reactions are fundamental in the functionalization of the thiophene core, allowing for the introduction of diverse chemical entities.

The displacement of the chlorine atom in this compound typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this process, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the simultaneous departure of the chloride ion. The reactivity of the chloroethyl group is influenced by the electron-rich nature of the thiophene ring.

The scope of halogen displacement is broad, encompassing a range of nucleophiles. ajol.info The general reactivity trend for halogens as leaving groups follows the order I > Br > Cl > F. docbrown.infosavemyexams.com Consequently, while the chloro derivative is reactive, the corresponding bromo and iodo analogs would be even more susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | Substituted Amines |

| Thiol | Sodium Hydrosulfide, Thiols | Thioethers |

| Hydroxide | Sodium Hydroxide | Alcohol |

| Cyanide | Sodium Cyanide | Nitrile |

This table provides a generalized overview of potential reactions based on the known reactivity of similar chloroalkane derivatives.

The versatility of the chloroethyl group allows for the synthesis of numerous functionalized thiophene derivatives.

Amine Derivatives: Reaction with ammonia, primary, or secondary amines yields the corresponding 2-(2-aminoethyl)thiophene derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed. Such amine derivatives are valuable precursors in medicinal chemistry. researchgate.netijpbs.com

Thiol Derivatives: Treatment with thiolates or hydrogen sulfide (B99878) leads to the formation of thioethers or the corresponding thiol. ajol.info For instance, reaction with sodium ethoxide and a thiol derivative can produce bis-thiophene products. ajol.info Xanthates can also be used as thiol surrogates for the synthesis of thioethers. mdpi.com

Other Functionalized Derivatives: The chloroethyl group can be displaced by a variety of other nucleophiles. For example, reaction with 1,2,4-triazole-5-thiones in the presence of a base can lead to S-alkylation, forming complex heterocyclic systems. lew.ro The hydrolysis of the chloroethyl group can yield 2-(2-hydroxyethyl)thiophene, which can then be dehydrated to form 2-vinylthiophene (B167685). wikipedia.org

Mechanism and Scope of Halogen Displacement

Transformations Involving the Thiophene Aromatic System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, showing a reactivity order of pyrrole (B145914) >> furan (B31954) > thiophene > benzene (B151609). msu.edu The substitution typically occurs preferentially at the 2- and 5-positions (the α-positions). wikipedia.orgmsu.edu The presence of the 2-(2-chloroethyl) substituent, being an alkyl group, is generally considered to be weakly electron-donating and thus activating. It directs incoming electrophiles primarily to the 5-position. However, the electron-withdrawing inductive effect of the chlorine atom can slightly modulate this directing effect.

In contrast to electrophilic substitution, nucleophilic aromatic substitution on an unsubstituted thiophene ring is difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. uoanbar.edu.iq The chloroethyl group itself does not significantly promote nucleophilic attack on the thiophene ring.

The sulfur atom in the thiophene ring is susceptible to oxidation, although thiophene is more resistant to oxidation than furan. Oxidation with agents like hydrogen peroxide or peracids can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides (sulfones). nih.gov These S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov

The chloroethyl side chain can also be a site of oxidation, though this is less common under conditions aimed at ring oxidation. The stability of this compound under oxidative conditions will depend on the specific reagents and reaction conditions employed. Strong oxidizing conditions could potentially lead to degradation of the entire molecule.

Influence of the Chloroethyl Substituent on Ring Reactivity

Catalytic Conversions and Their Mechanisms

Catalytic processes can be employed to transform this compound.

Cross-Coupling Reactions: The thiophene ring can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. jcu.edu.au While the chloroethyl group itself is not directly involved in these ring-focused reactions, its presence can influence the catalytic cycle. For these reactions to be successful on the thiophene ring, a halogen (like bromine or iodine) is typically required at the position of coupling. jcu.edu.au

Catalytic Hydrodesulfurization (HDS): In industrial processes, thiophenic compounds are removed from petroleum feedstocks via catalytic hydrodesulfurization. Over catalysts like molybdenum sulfide, the thiophene ring is hydrogenated and then the C-S bonds are cleaved to produce H₂S and a C4 hydrocarbon. kyoto-u.ac.jp The mechanism can involve adsorption of the thiophene onto the catalyst surface, followed by hydrogenation and ring opening. kyoto-u.ac.jp

Catalytic Alkylation and Cracking: Over acidic catalysts like zeolites, thiophene can undergo alkylation reactions with olefins. conicet.gov.ar The resulting alkylthiophenes can then undergo further transformations like dealkylation or cyclization. conicet.gov.ar

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-Aminoethyl)thiophene |

| Thioethers |

| 2-(2-Hydroxyethyl)thiophene |

| 2-Vinylthiophene |

| Thiophene-S-oxides |

| Thiophene-S,S-dioxides (sulfones) |

| 1,2,4-Triazole-5-thiones |

| Hydrogen Sulfide |

Metal-Catalyzed Cross-Coupling Strategies for Thiophene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to thiophene derivatives. eie.gr While direct cross-coupling of this compound is not widely documented, the reactivity of similar halogenated thiophenes provides significant insight into its potential synthetic applications. Palladium and nickel-based catalysts are most commonly employed for these transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For halogenated thiophenes, the reactivity of the halogen is a key factor. Generally, the order of reactivity is I > Br > Cl. Studies on substrates with multiple different halogens have shown that the more reactive halogen can be selectively coupled, leaving the less reactive one for subsequent transformations. For instance, in a molecule containing both bromine and chlorine on a thiophene ring, the bromine at the 5-position can be selectively coupled with an arylboronic acid using a palladium catalyst, leaving the chlorine atoms untouched. This selectivity is crucial for the stepwise functionalization of thiophene rings. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of palladium in the coupling of less reactive aryl chlorides.

Stille Coupling: This method utilizes organotin reagents as the nucleophilic partner. It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction employs organozinc reagents and is often favored for its high reactivity and selectivity. Nickel-catalyzed Negishi cross-coupling has been successfully used for the coupling of alkyl electrophiles, including those with a halogen on a side chain. nih.govacs.org

Kumada-Corriu Coupling: This was one of the earliest developed cross-coupling reactions, using Grignard reagents as the organometallic nucleophile. rsc.org Nickel and palladium catalysts are effective for this transformation. rsc.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the organohalide to the low-valent metal center is often the rate-determining step. The nature of the halogen, the electronic properties of the thiophene ring, and the steric environment all influence the rate of this step.

Table 1: Comparison of Common Metal-Catalyzed Cross-Coupling Reactions for Halogenated Thiophenes

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium, Nickel | Good functional group tolerance; reactivity depends on halogen. |

| Stille | Organotin | Palladium | Tolerates a wide range of functional groups. |

| Negishi | Organozinc | Palladium, Nickel | High reactivity and selectivity. nih.govacs.org |

| Kumada-Corriu | Grignard (Organomagnesium) | Palladium, Nickel | One of the earliest methods, uses highly reactive Grignard reagents. rsc.orgnih.govacs.org |

Other Catalytic Systems Applied to Halogenated Thiophenes

Beyond the standard cross-coupling reactions, other catalytic systems have been developed to functionalize halogenated thiophenes.

Iridium-Catalyzed Borylation: Iridium catalysts have been shown to be effective for the C-H borylation of thiophenes. nih.gov This method allows for the direct introduction of a boryl group onto the thiophene ring, which can then be used in subsequent Suzuki-Miyaura coupling reactions. Interestingly, iridium catalysts can exhibit high selectivity for C-H borylation over the cleavage of a C-X bond, even with reactive halogens present on the ring. nih.gov For some substrates, phosphine-ligated iridium catalysts at elevated temperatures have proven effective. nih.gov

Palladium-Catalyzed Aerobic Oxidative Coupling: In some cases, direct C-H/C-H coupling can be achieved without the need for pre-functionalized starting materials. A palladium catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) as a ligand has been reported for the aerobic oxidative homocoupling of 2-bromothiophenes. nih.gov This reaction also benefits from a copper(II) co-catalyst, which appears to play a non-redox role in promoting the C-C bond formation. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been investigated for their catalytic activity in various coupling reactions involving C-H bond activation, offering alternative pathways for the functionalization of aromatic and heteroaromatic compounds. marquette.edu

Thianthrene (B1682798)/TfOH-Catalyzed Halogenation: A recently developed catalytic system using thianthrene and trifluoromethanesulfonic acid (TfOH) can activate N-halosuccinimides (NXS) for the electrophilic halogenation of various substrates, including thiophenes. rsc.org This method enhances the reactivity of the halogenating agent, allowing for efficient halogenation under mild conditions. rsc.org

Table 2: Overview of Other Catalytic Systems for Thiophene Derivatives

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Iridium/Phosphine Ligands | C-H Borylation | Selective functionalization of C-H bonds, even in the presence of halogens. nih.gov |

| Palladium/1,10-phenanthroline-5,6-dione/Copper | Aerobic Oxidative Coupling | Direct C-H/C-H coupling of halogenated thiophenes. nih.gov |

| Ruthenium Complexes | C-H Activation/Coupling | Alternative pathways for functionalization. marquette.edu |

| Thianthrene/TfOH | Electrophilic Halogenation | Activation of N-halosuccinimides for efficient halogenation. rsc.org |

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Crucial Building Block in Organic Synthesis

The reactivity of 2-(2-Chloroethyl)thiophene makes it a valuable starting material for constructing more elaborate molecular architectures. lookchem.com The presence of the chloroethyl side chain provides a reactive site for nucleophilic substitution and elimination reactions, while the thiophene (B33073) ring can undergo various electrophilic substitution reactions. wikipedia.org

A primary application of this compound is in the synthesis of other functionalized thiophene derivatives. The chloroethyl group is a key functional handle that can be readily transformed. One of the most significant transformations is its conversion into 2-vinylthiophene (B167685) through dehydrochlorination, which involves the elimination of hydrogen chloride. wikipedia.org 2-Vinylthiophene is a valuable monomer for polymerization and a building block for further chemical modifications. wikipedia.orgorgsyn.org

The chloroethyl group can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles to introduce new functional groups, leading to a diverse array of thiophene derivatives. This versatility makes this compound a key precursor for producing specialty chemicals and materials. lookchem.com

| Reaction Type | Reactant(s) | Product | Significance |

|---|---|---|---|

| Dehydrochlorination | This compound, Base | 2-Vinylthiophene | Formation of a key polymerizable monomer. wikipedia.org |

| Nucleophilic Substitution | This compound, Nucleophile (e.g., Amines, Thiols) | 2-(2-Substituted-ethyl)thiophene | Introduction of diverse functional groups for further synthesis. |

The unique reactivity of this compound positions it as a key intermediate in the synthesis of complex heterocyclic compounds, which are foundational structures in medicinal chemistry and agrochemicals. lookchem.comnbinno.comontosight.ai The chloroethyl functional group serves as a reactive handle for alkylation reactions, enabling the construction of larger molecules where the thiophene unit is incorporated into a more complex, often polycyclic, system. lookchem.com

For instance, related chlorinated thiophene derivatives are instrumental in synthesizing antifungal agents like Tioconazole, where the compound facilitates the crucial O-alkylation step to build the final molecular structure. nbinno.com This highlights the role of such chlorinated thiophenes as essential building blocks for developing biologically active molecules and advanced materials. lookchem.comnbinno.com

Synthesis of Complex Thiophene Derivatives

Role in Polymer Science and Organic Electronics Research

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent electronic and photophysical properties. cmu.eduijsr.net this compound plays a crucial role as a precursor in this field, primarily through its conversion to polymerizable monomers that form the basis of functional organic materials.

The most significant contribution of this compound to polymer science is its role as a precursor to 2-vinylthiophene. wikipedia.org 2-Vinylthiophene can undergo polymerization through various controlled mechanisms, including cationic, anionic, and reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce poly(2-vinylthiophene) (PVT). researchgate.netresearchgate.netacs.orgacs.org

While PVT itself is not fully conjugated, it serves as a precursor polymer. researchgate.net A subsequent cross-linking reaction, often achieved through oxidative coupling using reagents like iron(III) chloride (FeCl₃), connects the thiophene rings at their 5-positions. researchgate.net This process creates a conjugated backbone within the polymer, transforming it from a non-conducting material into a semiconductor. researchgate.net This precursor route allows for better processability before converting the material into its final, insoluble conjugated form.

Thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are a major class of organic semiconductors, valued for their high charge transport capabilities and stability. innovations-report.com The polymers derived from this compound, such as cross-linked poly(2-vinylthiophene), exhibit semiconducting properties suitable for electronic applications. researchgate.net

The fundamental thiophene unit is a critical component in many high-performance organic semiconductors. ijsr.netinnovations-report.com Advanced materials are often created by synthesizing complex, fused-ring systems where multiple thiophene rings are incorporated into a larger, planar structure to enhance π-π stacking and charge mobility. qucosa.de Materials such as dithieno[3,2-b:2′,3′-d]thiophene and its derivatives are examples of such structures that form the active layer in high-performance electronic devices. rsc.orgacs.org

The unique electronic properties of thiophene-based compounds make them essential materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ijsr.net

Organic Field-Effect Transistors (OFETs): Thiophene derivatives are among the most successful materials for p-type OFETs. Fused thienoacenes like researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) have demonstrated excellent air stability and high charge carrier mobilities. acs.org Solution-processable derivatives of these compounds allow for the fabrication of OFETs with mobilities exceeding 0.1 cm²/Vs. acs.orgmdpi.comrsc.org Single-crystal OFETs based on dithieno[3,2-b:2′,3′-d]thiophene derivatives have achieved even higher mobilities, reaching up to 10.2 cm²/Vs. rsc.org

Organic Light-Emitting Diodes (OLEDs): In OLEDs, thiophene-based materials are used as the light-emitting layer. ingentaconnect.com Heterojunction devices fabricated with thiophene/phenylene co-oligomers have shown effective electroluminescence. ingentaconnect.comnih.gov Furthermore, advanced device structures like organic light-emitting field-effect transistors (OLEFETs), which combine the functionalities of a transistor and a light-emitting device, have been successfully developed using oligothiophene derivatives as the active layer. aip.org

| Device | Material Class | Key Performance Metric | Reference |

|---|---|---|---|

| OFETs | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives | Mobility > 0.1 cm²/Vs | acs.org |

| OFETs | Dithieno[3,2-b:2′,3′-d]thiophene Derivatives | Mobility up to 10.2 cm²/Vs | rsc.org |

| OFETs | Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT) | Mobility up to 19.3 cm²/Vs | acs.org |

| OLEDs | Thiophene/Phenylene Co-oligomers | Dominant electroluminescence from the n-type layer. | ingentaconnect.comnih.gov |

| OLEFETs | Oligothiophene Derivatives (e.g., TPTPT) | Demonstrated electroluminescence in a transistor architecture. | aip.org |

Development of Organic Semiconducting Materials

Applications in Medicinal Chemistry and Drug Development Intermediates

The chemical scaffold of this compound is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its thiophene ring and reactive chloroethyl group allow for the construction of more complex molecules with a wide range of biological activities.

Synthesis of Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients

This compound is a crucial precursor in the industrial synthesis of several important active pharmaceutical ingredients (APIs), particularly in the class of antiplatelet agents. The thienopyridine structure, which is central to the mechanism of action of these drugs, is often constructed using this thiophene derivative.

Notable examples of APIs synthesized using this compound or its close derivatives include:

Clopidogrel: An antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. The synthesis of Clopidogrel involves the coupling of this compound with S-(+)methyl-amino(2-chlorophenyl) ethanoate, followed by cyclization. quickcompany.in

Ticlopidine: Another antiplatelet drug that functions as a P2Y12 receptor inhibitor. Although there are multiple synthetic routes, some processes utilize thiophene derivatives that can be prepared from this compound. nih.govnih.govresearchgate.net

Prasugrel: A third-generation thienopyridine antiplatelet agent, also used to prevent thrombosis. Its synthesis also involves the core thienopyridine structure, for which thiophene-based precursors are essential. asianpubs.orggoogle.com

The versatility of this compound as a building block is evident in its application in creating a library of compounds for drug discovery. For instance, it can be used to synthesize intermediates like 2-thienyl-ethylamine, which is a starting material for various APIs. google.comgoogle.com

Table 1: Pharmaceutical Compounds Synthesized Using this compound or its Derivatives

| Compound Name | Therapeutic Class | Role of this compound |

|---|---|---|

| Clopidogrel | Antiplatelet Agent | Key intermediate in the coupling and cyclization reactions to form the thienopyridine core. quickcompany.inderpharmachemica.com |

| Ticlopidine | Antiplatelet Agent | Precursor for the synthesis of the essential 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) intermediate. nih.govnih.govresearchgate.net |

| Prasugrel | Antiplatelet Agent | Used in the synthesis of the core thienopyridine structure. asianpubs.orggoogle.com |

Contribution to Diverse Pharmacological Activities through Derivatives

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have been investigated for a wide array of pharmacological activities beyond antiplatelet effects. researchgate.netnih.gov The structural modifications enabled by the reactive chloroethyl group allow for the exploration of various biological targets.

Research into thiophene derivatives has revealed a broad spectrum of potential therapeutic applications, including:

Antimicrobial and Antifungal Activity: Various thiophene derivatives have demonstrated significant antibacterial and antifungal properties. For example, certain derivatives show efficacy against Staphylococcus aureus and Candida albicans.

Anticancer Activity: Some thiophene-containing compounds have exhibited cytotoxic effects against various cancer cell lines. impactfactor.org For instance, a thiophene-derived amido bis-nitrogen mustard showed selective efficacy against a prostatic carcinoma cell line (PC-3). researchgate.net

Central Nervous System (CNS) Activity: Derivatives such as 2-chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones have been synthesized and screened for CNS depressant activity, with some compounds showing marked sedative action. nih.gov

Anti-inflammatory Activity: The thiophene scaffold is present in molecules investigated for anti-inflammatory properties. researchgate.net

Antitussive and Antihypertensive Effects: Certain thiophene derivatives have also been explored for their potential as antitussive and antihypertensive agents. researchgate.net

The ability to functionalize the this compound molecule allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.

Table 2: Pharmacological Activities of this compound Derivatives

| Pharmacological Activity | Derivative Type/Example | Key Findings |

|---|---|---|

| Antimicrobial/Antifungal | Thiophene derivatives | Showed activity against Gram-positive bacteria and various fungal strains. |

| Anticancer | Thiophene-derived amido bis-nitrogen mustard | Demonstrated cytotoxic properties against several cancer cell lines, with notable selectivity for PC-3. impactfactor.orgresearchgate.net |

| CNS Depressant | 2-chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones | Certain derivatives exhibited significant sedative effects in screening studies. nih.gov |

| Anti-inflammatory | Thienopyrimidines and other thiophene derivatives | Investigated as potential anti-inflammatory agents. researchgate.net |

Emerging Research Directions and Future Prospects for 2 2 Chloroethyl Thiophene

Development of Novel and Efficient Synthetic Routes

While traditional methods for synthesizing thiophene (B33073) derivatives often involve direct functionalization of the thiophene ring, which can lead to issues with regioselectivity and yield, research is moving towards more controlled and efficient synthetic strategies.

One promising direction is the use of readily available precursors like 2-thiophene ethanol (B145695). A patented method describes the preparation of 2-(2-chloroethyl)thiophene by reacting 2-thiophene ethanol with thionyl chloride. quickcompany.in This approach offers a more direct and potentially scalable route compared to the multi-step syntheses starting from basic feedstocks.

Exploration of Unconventional Chemical Transformations

Beyond standard substitution reactions at the chloroethyl group, future research is poised to explore more unconventional chemical transformations of this compound to create novel molecular architectures.

A particularly exciting area is the dearomatization of the thiophene ring. Research on the closely related 2-(chloromethyl)thiophenes has demonstrated that palladium-catalyzed reactions with reagents like allenyltributylstannane can lead to propargylative and allenylative dearomatization. researchgate.netescholarship.orgresearchgate.net This transformation breaks the aromaticity of the thiophene ring to create complex, three-dimensional structures. researchgate.netescholarship.org The selectivity of this reaction was found to be remarkably dependent on the solvent, yielding different products in coordinating versus non-coordinating solvents. researchgate.net Exploring similar palladium-catalyzed dearomatization reactions for this compound could unlock new synthetic pathways to unique scaffolds for various applications.

Furthermore, the thiophene ring can participate in cycloaddition reactions. While specific examples involving this compound are not yet prevalent, the general reactivity of thiophenes in [3+2] cycloadditions with thiocarbonyl ylides to form dihydro- and tetrahydrothiophene (B86538) products is known. acs.org Applying such cycloaddition strategies to this compound could generate highly functionalized, polycyclic molecules, representing a significant expansion of its chemical utility. nih.govmdpi.commdpi.com

Tailored Design of Functional Materials for Specific Applications

The intrinsic electronic properties of the thiophene ring make it a cornerstone of organic electronics. Thiophene-based polymers are integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). google.comcmu.edursc.org A key future direction for this compound is its use as a building block for novel functional polymers.

The chloroethyl group provides a convenient handle for polymerization. Through nucleophilic substitution, the chloride can be replaced with a polymerizable functional group. Alternatively, the entire this compound unit can be incorporated as a pendant group on a polymer backbone. For instance, thiophene-substituted 2-oxazolines have been synthesized and polymerized via cationic ring-opening polymerization to create polymers that are precursors to conductive materials. researchgate.net This strategy allows for the creation of thermally stable, processable polymers that can be later converted into their conductive form. researchgate.net

Future work could involve the synthesis of monomers derived from this compound for various polymerization techniques, including oxidative polymerization, to create new polythiophenes with tailored properties. bcrec.idastrj.comekb.eg By controlling the polymer architecture—for example, creating random or block copolymers—researchers can fine-tune the material's solubility, processability, and electronic characteristics for specific applications in flexible electronics, sensors, and energy harvesting. nih.gov

Strategic Integration into Advanced Drug Discovery Platforms as a Synthetic Intermediate

The most significant and well-established application highlighting the potential of this compound is its role as a key intermediate in the pharmaceutical industry. lookchem.com Its value is exemplified by its use in the synthesis of major antiplatelet drugs that target cardiovascular diseases.

Specifically, this compound is a crucial building block in the industrial synthesis of Clopidogrel. quickcompany.inderpharmachemica.com The manufacturing process involves the coupling of this compound with the S-(+)-enantiomer of methyl-amino(2-chlorophenyl)acetate. quickcompany.inwipo.int This reaction forms the central scaffold of the drug, which is then cyclized with formaldehyde (B43269) to yield the final active pharmaceutical ingredient. quickcompany.inderpharmachemica.com The thienopyridine core formed in this process is essential for the drug's activity as an irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. derpharmachemica.com

The structural motif is also central to Ticlopidine, another antiplatelet agent in the same class. nih.govmdpi.comresearchgate.net The established success of this thienopyridine scaffold in treating thrombotic events underscores the strategic importance of its precursors. nih.govgoogle.com Future prospects in this area involve leveraging this compound to synthesize novel analogs of these drugs with potentially improved efficacy, safety profiles, or pharmacokinetic properties. rsc.org Furthermore, its utility as a versatile thiophene-containing building block makes it a valuable component for generating libraries of new compounds in the ongoing search for novel therapeutics across different disease areas. nih.govresearchgate.netrsc.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Chloroethyl)thiophene with high purity?

- Methodology : Friedel-Crafts alkylation or chloromethylation reactions are commonly used for introducing chloroalkyl groups to thiophene rings. For example, chlorination of 2-vinylthiophene using HCl/ZnCl₂ under controlled temperature (40–60°C) can yield this compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

- Critical Parameters : Monitor reaction time and stoichiometry to avoid over-chlorination or ring oxidation. Use inert atmospheres (N₂/Ar) to suppress side reactions .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~2.8 ppm for -CH₂Cl protons, δ ~6.5–7.2 ppm for thiophene protons) .

- GC-MS : Verify molecular ion peaks (m/z ≈ 146 for [M⁺]) and fragmentation patterns .

- IR Spectroscopy : Identify C-Cl stretching (~550–650 cm⁻¹) and aromatic C-S/C=C vibrations .

Q. What stability considerations are critical for storing this compound?

- Storage Guidelines : Store in amber vials at –20°C under inert gas to prevent degradation via hydrolysis or photochemical reactions. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the electronic properties of the thiophene ring?

- Mechanistic Insight : The electron-withdrawing -CH₂Cl group reduces electron density on the thiophene ring, lowering HOMO/LUMO levels (by ~0.3–0.5 eV via DFT calculations). This enhances suitability for charge-transfer applications in organic semiconductors .

- Experimental Validation : Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials shifted by +0.2 V compared to unsubstituted thiophene .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Case Study : Discrepancies in nucleophilic substitution rates (e.g., with amines) may arise from solvent polarity effects. Polar aprotic solvents (DMF, DMSO) accelerate SN2 pathways, while protic solvents (ethanol) favor elimination. Re-evaluate reaction conditions using kinetic studies (UV-Vis monitoring) .

Q. How can researchers leverage this compound in designing bioactive compounds?

- Biological Applications : The chloroethyl group acts as a reactive handle for crosslinking or functionalization. For example, coupling with thioureas yields thiophene-ethylthiourea hybrids with demonstrated antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .

- Safety Protocols : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate IC₅₀ values and ensure compliance with ethical guidelines .

Q. What computational methods predict the optoelectronic behavior of this compound derivatives?

- Modeling Approaches : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to simulate UV-Vis spectra and charge mobility. Compare with experimental data (e.g., PL quantum yields) to validate accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。